N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of bromobenzyl, sulfanyl, and glycinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps. One common approach includes the reaction of 4-bromobenzyl bromide with sodium sulfide to form 4-bromobenzyl sulfide. This intermediate is then reacted with ethylamine to produce N-{2-[(4-bromobenzyl)sulfanyl]ethyl}amine. The final step involves the reaction of this intermediate with 4-methylphenylsulfonyl chloride and glycinamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to benzyl.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Azide or cyanide derivatives.
Scientific Research Applications
N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modifying their function. The bromobenzyl group can participate in halogen bonding, influencing molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzyl cyanide
- 4-Bromophenylacetonitrile
- 4-Bromobenzyl sulfide
Uniqueness
N-{2-[(4-bromobenzyl)sulfanyl]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of bromobenzyl, sulfanyl, and glycinamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
N-[2-[(4-bromophenyl)methylsulfanyl]ethyl]-2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BrN2O3S2/c1-19-3-11-23(12-4-19)28(33(30,31)24-13-5-20(2)6-14-24)17-25(29)27-15-16-32-18-21-7-9-22(26)10-8-21/h3-14H,15-18H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSHJRLQNCTSBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BrN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366894 | |
Record name | STK057080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-99-4 | |
Record name | STK057080 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.